N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide

HDAC3 selective inhibition epigenetics zinc-binding group SAR

N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide (CAS 2034555-93-4, molecular formula C19H19NO3S, molecular weight 341.4 g/mol) is a synthetic small molecule that integrates a benzofuran heterocycle with a 2-methylthiobenzamide moiety via a methoxyethyl linker. This compound belongs to the class of thioamide-substituted benzofurans, a chemotype that has been the subject of systematic investigation as KATP channel openers targeting the SUR2B/Kir6.1 subtype in smooth muscle.

Molecular Formula C19H19NO3S
Molecular Weight 341.43
CAS No. 2034555-93-4
Cat. No. B2420537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide
CAS2034555-93-4
Molecular FormulaC19H19NO3S
Molecular Weight341.43
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC=CC=C1SC)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C19H19NO3S/c1-22-17(16-11-13-7-3-5-9-15(13)23-16)12-20-19(21)14-8-4-6-10-18(14)24-2/h3-11,17H,12H2,1-2H3,(H,20,21)
InChIKeyVCOUWOLXTZPGIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide (CAS 2034555-93-4): Structural Identity, Physicochemical Profile, and Research-Grade Procurement


N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide (CAS 2034555-93-4, molecular formula C19H19NO3S, molecular weight 341.4 g/mol) is a synthetic small molecule that integrates a benzofuran heterocycle with a 2-methylthiobenzamide moiety via a methoxyethyl linker [1]. This compound belongs to the class of thioamide-substituted benzofurans, a chemotype that has been the subject of systematic investigation as KATP channel openers targeting the SUR2B/Kir6.1 subtype in smooth muscle [2]. Independently, the 2-methylthiobenzamide substructure has been identified as a privileged zinc-binding group that confers unprecedented selectivity for histone deacetylase 3 (HDAC3) over other class I HDAC isoforms [3]. The compound is supplied as a research-grade chemical for in vitro and in vivo preclinical studies; no therapeutic or diagnostic use is implied.

Why N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide Cannot Be Interchanged with Close Structural Analogs in Research Procurement


Superficially similar benzofuran-benzamide analogs cannot substitute for N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide because two structural features independently control distinct biological functions. First, the 2-methylthio group on the benzamide ring acts as a zinc-binding pharmacophore; replacing it with a 2-hydroxy group retains HDAC3 potency but eliminates all selectivity over HDAC1 and HDAC2, as demonstrated by X-ray crystallography [1]. The 2-methyl analog (CAS 2034555-68-3, MW 309.4) lacks the sulfur atom entirely and cannot engage the catalytic zinc ion in the same coordination geometry. Second, the one-carbon ethyl spacer between the benzofuran core and the thioamide nitrogen is a critical determinant of KATP channel affinity; compounds with altered spacer length exhibit substantially reduced binding to SUR2B/Kir6.1 [2]. Substituting either of these features—by choosing a generic benzofuran amide or a compound lacking the precise spacer geometry—yields a molecule with a fundamentally different pharmacological signature.

Quantitative Differentiation Evidence for N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide Relative to Closest Analogs—A Technical Procurement Guide


2-Methylthio Substituent Confers HDAC3 Selectivity Within the Benzamide Series—Comparison with 2-Hydroxy and 2-Methyl Analogs

The 2-methylthiobenzamide moiety present in the target compound has been validated as a zinc-binding group that drives HDAC3 isoform selectivity. In the foundational SAR study by Liu et al., compound 16 bearing a 2-methylthiobenzamide group inhibited HDAC3 with an IC50 of 30 nM and exhibited >300-fold selectivity over all other HDAC isoforms tested [1]. Critically, replacement of the 2-methylthio substituent with a 2-hydroxy group (compound 20) retained HDAC3 inhibitory potency but completely abolished selectivity over HDAC1 and HDAC2. X-ray crystal structures of both compounds bound to HDAC2 revealed divergent binding modes at the catalytic zinc ion, providing a structural rationale for the selectivity difference [1]. The 2-methyl analog N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide (CAS 2034555-68-3, MW 309.4) lacks both the sulfur atom and the capacity for thioether-zinc coordination, making it incapable of replicating this selectivity profile . Note: The target compound itself was not directly tested in this study; this evidence is class-level inference based on the conserved 2-methylthiobenzamide pharmacophore.

HDAC3 selective inhibition epigenetics zinc-binding group SAR

One-Carbon Spacer Between Benzofuran and Thioamide Is Essential for KATP Channel Affinity—Comparison with Extended or Truncated Linker Analogs

The target compound possesses exactly one carbon atom (the methylene of the methoxyethyl linker) between the benzofuran ring and the thioamide nitrogen. In a systematic SAR study of benzofuran-, benzothiophene-, and benzothiazole-based thioamides as KATP channel openers, Fischer et al. demonstrated that a one-carbon spacer between the heterocyclic skeleton and the thioamide moiety is crucial for both binding affinity and subtype selectivity at SUR2B/Kir6.1 channels [1]. Benzofuran-based thioamides with this optimal spacer geometry achieved binding affinities in the single-digit micromolar range against SUR2B/Kir6.1, as measured by [³H]P1075 radioligand displacement in HEK 293 cells expressing the recombinant channel [1]. Compounds with longer or shorter spacers showed markedly reduced affinity, although exact IC50 fold-change values for direct spacer comparisons within the benzofuran series were not individually tabulated in the public abstract. Analogs such as N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide (CAS 2034493-02-0) retain a one-carbon spacer but feature a hydroxy group in place of the methoxy, potentially altering hydrogen-bonding capacity and metabolic stability while preserving spacer length .

KATP channel opener SUR2B/Kir6.1 smooth muscle pharmacology

Benzofuran Scaffold Imparts a Distinct KATP Subtype Selectivity Profile Relative to Benzothiazole-Derived Thioamides

The target compound's benzofuran core differentiates it from benzothiazole-based thioamides with respect to KATP channel subtype selectivity. In the Fischer et al. study, benzothiazole-derived thioamides bearing sterically demanding, lipophilic substituents achieved >100-fold selectivity in favor of the smooth muscle SUR2B/Kir6.1 subtype over the pancreatic SUR1/Kir6.2 subtype [1]. The benzofuran-based thioamides, while also showing remarkable affinity for SUR2B/Kir6.1 (single-digit micromolar range), did not exhibit the same extreme selectivity window [1]. The DFG-funded project on thioamide-substituted benzanellated heterocycles further corroborated that benzofuran-thioamide compounds achieve a selectivity profile where SUR2B/Kir6.1 affinity exceeds SUR1/Kir6.2 affinity by one to two orders of magnitude [2]. This intermediate selectivity profile may be advantageous in applications where dual SUR2B/SUR1 activity is desired or where extreme SUR2B selectivity could limit therapeutic window.

KATP subtype selectivity SUR2B vs. SUR1 scaffold hopping

Methylthio vs. Methyl Substitution: Differential Molecular Weight, Heteroatom Content, and Predicted Drug-Like Properties

At the molecular level, the replacement of a methyl group with a methylthio group represents a significant physicochemical alteration. The target compound (C19H19NO3S, MW 341.4) differs from its closest commercially cataloged analog N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide (CAS 2034555-68-3, C19H19NO3, MW 309.4) by exactly one sulfur atom, adding 32 Da to the molecular weight [1]. This substitution increases the topological polar surface area, introduces thioether-mediated hydrogen-bond acceptor potential, and alters lipophilicity (calculated LogP). In the context of the HDAC3 zinc-binding pharmacophore validated by Liu et al. [2], the sulfur atom is not merely a mass addition but a functional determinant of metal coordination geometry. For procurement decisions, this means the methyl analog (CAS 2034555-68-3) is not an isofunctional substitute but a structurally related compound with fundamentally different target engagement capacity.

physicochemical differentiation molecular weight lead optimization

Optimal Research Application Scenarios for N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide Based on Quantitative Differentiation Evidence


HDAC3-Selective Chemical Probe Development for Epigenetic Target Validation

The 2-methylthiobenzamide moiety embedded in this compound provides a validated starting point for designing HDAC3-selective chemical probes. As demonstrated by Liu et al., the 2-methylthio group enables >300-fold selectivity for HDAC3 over other class I HDACs, a property that the 2-hydroxy analog completely lacks [1]. Researchers procuring this compound for HDAC-focused screening can leverage the benzofuran-methoxyethyl cap group as a tunable surface-recognition element while relying on the methylthio-ZBG for catalytic-site selectivity. This scenario is directly supported by the quantitative selectivity data in Section 3, Evidence Item 1.

KATP Channel Pharmacology in Smooth Muscle Preparations Requiring SUR2B/Kir6.1 Engagement

The benzofuran-thioamide scaffold with a one-carbon spacer has been established as a KATP channel opener chemotype with single-digit micromolar affinity for the smooth muscle SUR2B/Kir6.1 subtype [2]. The DFG-GEPRIS project further confirmed that thioamide-substituted benzofurans achieve SUR2B selectivity one to two orders of magnitude above pancreatic SUR1/Kir6.2 [3]. This compound is therefore suited for ex vivo smooth muscle contractility assays (e.g., guinea pig bladder or vascular ring preparations) where pharmacological KATP opening is the experimental endpoint. This application derives from Section 3, Evidence Items 2 and 3.

Structure-Activity Relationship (SAR) Studies Exploring the Intersection of HDAC and KATP Pharmacophores

This compound uniquely combines two independently validated pharmacophores—the HDAC3-selective 2-methylthiobenzamide ZBG and the KATP-targeting benzofuran-thioamide scaffold—within a single molecule. For medicinal chemistry groups conducting dual-mechanism SAR or polypharmacology profiling, this compound serves as a chemical starting point to probe whether HDAC3 inhibition and KATP channel modulation can be simultaneously modulated from a unified scaffold. No direct comparator compound offers this dual pharmacophore architecture; the methyl analog (CAS 2034555-68-3) and the hydroxypropyl analog (CAS 2034493-02-0) each lack one or more critical functional elements. This scenario is supported by all Evidence Items in Section 3.

Negative Control or Comparator Design for HDAC3 Selectivity Assays

Because the 2-methyl analog (CAS 2034555-68-3) is commercially cataloged and shares the identical benzofuran-methoxyethyl scaffold but lacks the sulfur atom required for zinc binding, it can be procured alongside the target compound as a matched negative control in HDAC3 biochemical assays. Comparing the target compound (with methylthio) against CAS 2034555-68-3 (with methyl) in the same assay plate directly tests whether any observed HDAC3 inhibition is ZBG-dependent [1]. This application is derived from Section 3, Evidence Items 1 and 4.

Quote Request

Request a Quote for N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.